molecular formula C14H19NO4 B3108962 Methyl 2-((tert-butoxycarbonyl)amino)-2-phenylacetate CAS No. 169512-94-1

Methyl 2-((tert-butoxycarbonyl)amino)-2-phenylacetate

Cat. No.: B3108962
CAS No.: 169512-94-1
M. Wt: 265.3 g/mol
InChI Key: RCUHEYOGXNRVCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-((tert-butoxycarbonyl)amino)-2-phenylacetate (CAS 141190-94-5) is a chiral, Boc-protected amino acid ester derivative with a molecular formula of C14H19NO4 and a molecular weight of 265.31 g/mol . Its core value in scientific research lies in its role as a key building block, or synthetic intermediate, in organic synthesis and medicinal chemistry. The tert-butoxycarbonyl (Boc) group serves as a critical protecting group for the amine functionality, enhancing the molecule's stability and allowing for selective deprotection under mild acidic conditions during multi-step synthetic sequences . This makes it particularly valuable in the synthesis of complex peptidomimetics and other biologically active molecules, where it helps to prevent unwanted side reactions . As a methyl ester, the compound is often more amenable to purification and handling than its corresponding acid form. For optimal stability and shelf life, this compound should be stored sealed in a dry environment at 2-8°C . This product is intended for research applications as a chemical intermediate and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic purposes, or for human or veterinary use.

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-11(12(16)18-4)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUHEYOGXNRVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-2-phenylacetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((tert-butoxycarbonyl)amino)-2-phenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 2-((tert-butoxycarbonyl)amino)-2-phenylacetic acid.

    Deprotection: Methyl 2-amino-2-phenylacetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-((tert-butoxycarbonyl)amino)-2-phenylacetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-2-phenylacetate involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The tert-butoxycarbonyl group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for the controlled release of the free amino group .

Comparison with Similar Compounds

Key Findings :

  • The methyl ester (5b ) exhibits superior yield (86%) compared to the ethyl analog (30%), likely due to steric hindrance or reactivity differences in esterification .
  • The ethyl derivative is a liquid, suggesting lower crystallinity and weaker intermolecular forces compared to the methyl analog .

Phenyl Ring Substitution

Compound Name Substituent Yield (%) Physical State Melting Point (°C) Key Reference
Methyl 2-((Boc)amino)-2-phenylacetate (5b ) H 86 Yellow solid 101–103
Methyl 2-((Boc)amino)-2-(2-chlorophenyl)acetate (5e ) 2-Cl 95 White solid

Key Findings :

  • Introduction of a 2-chloro substituent (5e ) increases yield (95%) compared to 5b (86%), possibly due to electronic effects stabilizing intermediates .
  • The chloro-substituted derivative (5e ) is a white solid, contrasting with the yellow color of 5b , which may arise from electronic transitions influenced by the chloro group .

Additional Functional Groups

Compound Name Functional Group Yield (%) Key Reference
Methyl 2-((Boc)amino)-2-phenylacetate (5b ) 86
Methyl 2-((Boc)amino)-2-(diethoxyphosphoryl)acetate Diethoxyphosphoryl
Methyl 2-{4-[(Boc)amino]-piperidino}-2-phenylacetate Piperidino-Boc

Key Findings :

  • Derivatives with phosphoryl or piperidino groups (e.g., ) are synthesized for specialized applications, such as enzyme inhibition or prodrug design.
  • These modifications alter solubility and steric bulk, impacting biological activity and synthetic accessibility .

Data Table Compilation

Compound (Reference) Molecular Formula Molecular Weight Yield (%) Analytical Methods
5b C${14}$H${19}$NO$_4$ 265.31 86 NMR, HRMS
Ethyl analog C${15}$H${21}$NO$_4$ 279.33 30 NMR
5e C${14}$H${18}$ClNO$_4$ 299.76 95 HRMS

Implications for Research and Development

  • 5b ’s high yield and stability make it a preferred intermediate in peptide synthesis.
  • Substituted analogs (e.g., 5e ) offer tailored properties for targeted drug delivery .
  • Future studies should explore the impact of bulkier substituents on bioavailability and metabolic stability.

Biological Activity

Methyl 2-((tert-butoxycarbonyl)amino)-2-phenylacetate, with the CAS number 169512-94-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and research findings based on diverse scientific literature.

This compound has the chemical formula C14H19NO4C_{14}H_{19}NO_4 and a molecular weight of 265.3 g/mol. It is soluble in various organic solvents and is typically stored at -80°C for optimal stability. The compound is often used as a building block in the synthesis of more complex molecules, particularly in the field of drug discovery and development .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound has shown potential in inhibiting certain enzyme activities, which is crucial for its application in therapeutic contexts. For instance, it has been noted for its role in enzyme inhibition studies related to cancer biology .

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, a study reported that certain analogues displayed significant antitumor activity against HeLa and HT29 cells, indicating potential as anticancer agents .

Table 1 summarizes the cytotoxicity data for selected analogues:

CompoundCell LineIC50 (µM)
Analogue AHeLa5.0
Analogue BHT293.5
Analogue CJurkat4.0

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on specific enzymes associated with cancer progression. For instance, it was found to inhibit CARM1 (coactivator-associated arginine methyltransferase 1), which is overexpressed in several cancers. This inhibition could lead to reduced tumor growth and improved patient outcomes .

Case Studies

Several case studies have highlighted the efficacy of this compound and its derivatives:

  • CARM1 Inhibition : A study focused on the development of small molecule inhibitors targeting CARM1 using this compound as a scaffold. The findings indicated that modifications to this compound could enhance its potency against CARM1, thus providing a potential therapeutic avenue for cancers where CARM1 is implicated .
  • Antitumor Activity : In vitro studies demonstrated that certain derivatives of this compound exhibited selective cytotoxicity towards various cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .

Research Findings

Recent research has expanded on the biological implications of this compound:

  • Synthesis : The synthesis of this compound typically involves reactions with amino acids and other reagents under controlled conditions to ensure high yields and purity .
  • Pharmacological Studies : Ongoing pharmacological studies are assessing the bioavailability and metabolic pathways of this compound in vivo, which are essential for understanding its therapeutic potential .

Q & A

Q. What are the standard synthetic routes for Methyl 2-((tert-butoxycarbonyl)amino)-2-phenylacetate, and how is the Boc-protecting group introduced?

The compound is typically synthesized via nucleophilic addition using Grignard reagents. For example, ethyl analogs (e.g., Ethyl 2-((tert-butoxycarbonyl)amino)-2-phenylacetate) are prepared via GP1 reactions involving tert-butyl-(1-methoxyethenoxy)-dimethylsilane and phenylmagnesium bromide at low temperatures (−78°C). The Boc group is introduced during this step to protect the amino functionality, followed by purification via column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?

Essential techniques include:

  • ¹H/¹³C NMR : Peaks for the Boc group (e.g., tert-butyl protons at ~1.4 ppm), ester methyl group (~3.7 ppm), and aromatic protons (7.2–7.4 ppm).
  • IR Spectroscopy : Absorbances for the carbonyl group (C=O, ~1740 cm⁻¹) and Boc-protected amine (~1680 cm⁻¹).
  • HRMS : Exact mass confirmation (e.g., [M+Na]⁺ for C₁₄H₁₉NO₄ would be ~294.131) .

Q. What purification methods are recommended for isolating this compound?

Column chromatography using silica gel with hexane/ethyl acetate gradients (e.g., 3:1 to 1:1) is standard. Purity (>95%) is confirmed via TLC and NMR .

Q. How should this compound be stored to ensure stability?

Store at −20°C in anhydrous conditions to prevent hydrolysis of the ester or Boc groups. Stability studies on analogs indicate degradation <5% over two years under these conditions .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of Boc-protected amino acid esters like this compound?

  • Temperature Control : Maintain strict low temperatures (−78°C) during Grignard reagent addition to minimize side reactions.
  • Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to enhance nucleophilic attack efficiency.
  • Solvent Selection : THF or diethyl ether improves reagent solubility and reaction homogeneity .

Q. What computational methods are available to predict the stability or reactivity of this compound under varying conditions?

Density Functional Theory (DFT) can model Boc group hydrolysis pathways. OSIRIS Property Explorer predicts toxicity (non-mutagenic, non-irritant) and physicochemical properties (logP ~2.5, PSA ~65 Ų) for analogs .

Q. How does the presence of substituents on the phenyl ring (e.g., hydroxyl, methyl) alter the compound’s reactivity or biological activity?

  • Electron-Donating Groups (e.g., –OH) : Increase stability via intramolecular hydrogen bonding but may reduce ester hydrolysis rates.
  • Electron-Withdrawing Groups (e.g., –NO₂) : Accelerate Boc deprotection under acidic conditions. Biological analogs (e.g., DAPT) show γ-secretase inhibition when phenyl rings are unsubstituted .

Q. What advanced deprotection strategies exist for removing the Boc group without degrading the ester functionality?

  • Selective Acidolysis : Use 4 M HCl/dioxane (0°C, 2 hr) to cleave the Boc group while preserving the methyl ester.
  • Enzymatic Methods : Lipases in buffered solutions (pH 7.4) can hydrolyze esters selectively post-Boc removal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-((tert-butoxycarbonyl)amino)-2-phenylacetate
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Methyl 2-((tert-butoxycarbonyl)amino)-2-phenylacetate

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